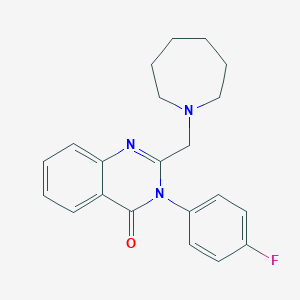![molecular formula C16H17ClN2O4 B289290 N-[4-chloro-2-(4-hydroxybutylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B289290.png)
N-[4-chloro-2-(4-hydroxybutylcarbamoyl)phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-chloro-2-(4-hydroxybutylcarbamoyl)phenyl]furan-2-carboxamide, commonly known as CHIR-99021, is a small molecule inhibitor that has gained significant attention in the field of stem cell research. CHIR-99021 is a glycogen synthase kinase 3 (GSK3) inhibitor that has been shown to enhance the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).
Mechanism of Action
CHIR-99021 is a N-[4-chloro-2-(4-hydroxybutylcarbamoyl)phenyl]furan-2-carboxamide inhibitor that targets the serine/threonine kinase activity of N-[4-chloro-2-(4-hydroxybutylcarbamoyl)phenyl]furan-2-carboxamide. N-[4-chloro-2-(4-hydroxybutylcarbamoyl)phenyl]furan-2-carboxamide is involved in many cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. Inhibition of N-[4-chloro-2-(4-hydroxybutylcarbamoyl)phenyl]furan-2-carboxamide by CHIR-99021 leads to the activation of the Wnt signaling pathway, which is critical for the self-renewal and pluripotency of stem cells.
Biochemical and Physiological Effects
CHIR-99021 has been shown to enhance the self-renewal and pluripotency of stem cells by promoting the expression of pluripotency markers such as Oct4, Sox2, and Nanog. It also promotes the differentiation of stem cells into various cell lineages, including neural, cardiac, and pancreatic cells. CHIR-99021 has been shown to have a minimal effect on the viability and proliferation of stem cells, making it an ideal tool for stem cell research.
Advantages and Limitations for Lab Experiments
The advantages of CHIR-99021 in lab experiments include its ability to enhance the self-renewal and pluripotency of stem cells, promote their differentiation into various cell lineages, and have minimal effects on cell viability and proliferation. However, CHIR-99021 has some limitations, including its high cost and the need for careful handling due to its toxicity.
Future Directions
The future directions for CHIR-99021 include its use in the generation of disease-specific iPSCs for drug screening and disease modeling. CHIR-99021 may also be used in the development of regenerative medicine therapies for various diseases and injuries. Further research is needed to understand the long-term effects of CHIR-99021 on stem cells and to optimize its use in stem cell research.
Conclusion
In conclusion, CHIR-99021 is a small molecule inhibitor that has gained significant attention in the field of stem cell research due to its ability to enhance the self-renewal and pluripotency of stem cells. Its mechanism of action involves the inhibition of N-[4-chloro-2-(4-hydroxybutylcarbamoyl)phenyl]furan-2-carboxamide and activation of the Wnt signaling pathway. CHIR-99021 has been shown to have minimal effects on cell viability and proliferation, making it an ideal tool for stem cell research. Its future directions include its use in disease modeling, drug screening, and regenerative medicine therapies.
Synthesis Methods
The synthesis of CHIR-99021 involves the reaction of furan-2-carboxylic acid with 4-chloro-2-aminophenol, followed by the reaction with 4-hydroxybutyl isocyanate. The final product is obtained by purification through column chromatography. The purity of CHIR-99021 is critical for its effectiveness in stem cell research.
Scientific Research Applications
CHIR-99021 has been widely used in stem cell research due to its ability to enhance the self-renewal and pluripotency of ESCs and iPSCs. It has been shown to maintain the undifferentiated state of stem cells and promote their differentiation into various cell lineages. CHIR-99021 has also been used in the generation of disease-specific iPSCs for drug screening and disease modeling.
properties
Molecular Formula |
C16H17ClN2O4 |
|---|---|
Molecular Weight |
336.77 g/mol |
IUPAC Name |
N-[4-chloro-2-(4-hydroxybutylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H17ClN2O4/c17-11-5-6-13(19-16(22)14-4-3-9-23-14)12(10-11)15(21)18-7-1-2-8-20/h3-6,9-10,20H,1-2,7-8H2,(H,18,21)(H,19,22) |
InChI Key |
DELUSRZIKGHAQT-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)NCCCCO |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)NCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(3-methoxyphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289211.png)
![5-[(3,4-dimethoxybenzoyl)amino]-N-(2-furylmethyl)-N-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289212.png)
![N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B289214.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289216.png)
![N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289219.png)
![methyl 4-({[1-(3,4-dimethylphenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289221.png)
![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289223.png)
![3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289224.png)
![2-[(1,3-Benzodioxol-5-ylmethylamino)methyl]-3-(4-methoxyphenyl)quinazolin-4-one](/img/structure/B289225.png)
![3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289227.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289229.png)
